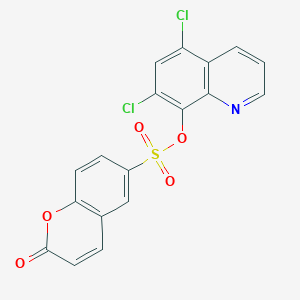

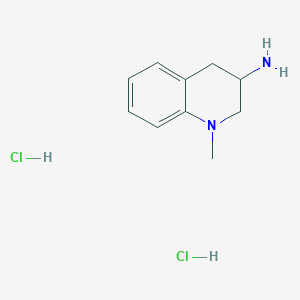

(5,7-Dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5,7-Dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar sulfonate-containing heterocycles. For instance, the synthesis of various sulfonamide derivatives of chloroquinoline diones is explored, which shares structural motifs with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves interactions with sulfa drugs and arylamines to afford sulfonamide derivatives of chloroquinoline diones . Another study describes the preparation of a multidentate ligand containing pyridylazonaphthol and quinolinol skeletons, which could be analogous to the synthesis routes that might be employed for the compound . These methods typically involve the use of ethanol, diethylaniline, or pyridine as solvents and catalysts to facilitate the reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been determined using various analytical techniques. For example, X-ray diffraction analysis was used to establish the structure of a sulfonyloxyquinolinotropolone, which also contains a quinoline moiety . This technique, along with NMR, IR spectroscopy, and mass spectrometry, is crucial for confirming the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For instance, the reaction of chloroquinoline diones with sulfa drugs leads to the formation of sulfonamide derivatives . Additionally, the coordination behavior of multidentate ligands with metal ions has been investigated, which could provide insights into the potential reactivity of the compound of interest with various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized. For example, the stability of the NH tautomeric form in a sulfonyloxyquinolinotropolone is enhanced by strong intramolecular hydrogen bonding . The deprotonation of sulfonic acid groups and the orientation of hydrogen bonds in the presence of competing water molecules have also been observed . These findings suggest that the compound of interest may exhibit similar behavior in terms of tautomerism, hydrogen bonding, and interactions with water.

Scientific Research Applications

Antimicrobial and Antifungal Activities

- A study synthesized and evaluated the antimicrobial activities of new N-pyridinium, quaternary ammonium quinolinium, and isoquinolinium sulfonate derivatives. Among these, certain compounds displayed moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

- Another study focused on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, revealing potent antibacterial and antifungal activities in some of these compounds (Krishna, 2018).

Metal Complexation and Analytical Applications

- Research on Mo(VI) and derivatives of oxine (a category to which 8-hydroxyquinolines belong) demonstrated their complex formation and potential use in adsorption polarography, an analytical technique for metal detection (Magyar & Richner, 1987).

- A study on platinum(II) complexes with quinolinol derivatives, including 5,7-dichloro-8-quinolinol, explored their anticancer potential, revealing selective toxicity towards certain carcinoma cell lines (Živković et al., 2018).

Liposome-Water Partitioning and Toxicity Studies

- The study of 8-hydroxyquinolines and their copper complexes in liposome-water partitioning provided insights into the bioavailability and toxicity of these compounds, particularly in relation to their passive uptake into biological membranes (Kaiser & Escher, 2006).

properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDUVCFEANTBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)

![2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002169.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)